WY-47766

Description

Structure

3D Structure

Properties

CAS No. |

134217-27-9 |

|---|---|

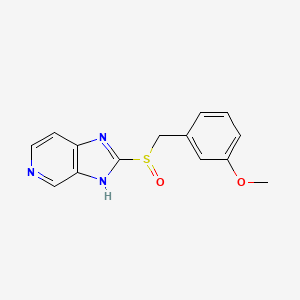

Molecular Formula |

C14H13N3O2S |

Molecular Weight |

287.34 g/mol |

IUPAC Name |

2-[(3-methoxyphenyl)methylsulfinyl]-3H-imidazo[4,5-c]pyridine |

InChI |

InChI=1S/C14H13N3O2S/c1-19-11-4-2-3-10(7-11)9-20(18)14-16-12-5-6-15-8-13(12)17-14/h2-8H,9H2,1H3,(H,16,17) |

InChI Key |

SWPJMIZLPONDGF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)CS(=O)C2=NC3=C(N2)C=NC=C3 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

2-(3-methoxyphenylmethylthionyl)-imidazo(4,5-c)pyridine OST-766 WY 47766 WY-47766 |

Origin of Product |

United States |

Foundational & Exploratory

No Evidence for WY-47766 in Osteoporosis, A Technical Guide on the RANK/RANKL/OPG Pathway

A diligent search of the scientific literature and available data reveals no direct or indirect association between the compound WY-47766 and the treatment or study of osteoporosis. The compound this compound is known in the scientific community as a potent and selective inhibitor of 5-lipoxygenase, an enzyme involved in the synthesis of leukotrienes, which are inflammatory mediators. Its mechanism of action is centered on reducing inflammation, and it has been investigated in contexts related to inflammatory conditions, not bone metabolism.

Given the user's interest in an in-depth technical guide on a core mechanism of action in osteoporosis, this document will instead focus on the Receptor Activator of Nuclear Factor Kappa-B (RANK), its Ligand (RANKL), and Osteoprotegerin (OPG) signaling pathway . This pathway is a fundamental regulator of bone remodeling and a primary target for several highly effective osteoporosis therapies.

An In-depth Technical Guide on the Core Mechanism of the RANK/RANKL/OPG Pathway in Osteoporosis

Audience: Researchers, scientists, and drug development professionals.

Introduction to Bone Remodeling and the RANK/RANKL/OPG Axis

Bone homeostasis is a dynamic process maintained by a delicate balance between bone resorption by osteoclasts and bone formation by osteoblasts.[1][2] Osteoporosis is a disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to enhanced bone fragility and a consequent increase in fracture risk. This imbalance is often the result of excessive bone resorption relative to formation.[3]

The RANK/RANKL/OPG signaling axis is a critical molecular triad that governs the differentiation, activation, and survival of osteoclasts, the cells responsible for bone resorption.[4]

-

RANKL (Receptor Activator of Nuclear Factor Kappa-B Ligand): A transmembrane or soluble protein that is essential for osteoclast formation, function, and survival.[4][5] It is primarily expressed by osteoblasts and osteocytes.[6]

-

RANK (Receptor Activator of Nuclear Factor Kappa-B): The receptor for RANKL, expressed on the surface of osteoclast precursors and mature osteoclasts.[5]

-

OPG (Osteoprotegerin): A soluble decoy receptor for RANKL, also produced by osteoblasts.[7] OPG binds to RANKL and prevents it from binding to RANK, thereby inhibiting osteoclast differentiation and activation.[8]

The ratio of RANKL to OPG is a key determinant of bone resorption. In pathological states like postmenopausal osteoporosis, estrogen deficiency leads to an increase in RANKL expression and a decrease in OPG production, shifting the balance in favor of bone resorption.[9]

Signaling Pathway

The binding of RANKL to its receptor, RANK, on osteoclast precursors initiates a downstream signaling cascade. This activation is crucial for the differentiation of these precursors into mature, multinucleated osteoclasts. The signaling pathway involves the recruitment of adaptor proteins, such as TNF receptor-associated factors (TRAFs), particularly TRAF6. This leads to the activation of several downstream transcription factors, including nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which in turn induce the expression of genes essential for osteoclastogenesis.[5]

Caption: RANK/RANKL/OPG Signaling Pathway in Osteoclastogenesis.

Quantitative Data from Therapeutic Intervention

Denosumab is a human monoclonal antibody that targets and binds to RANKL, mimicking the effect of OPG. This inhibition of the RANKL/RANK interaction leads to a rapid and substantial reduction in bone resorption. The following table summarizes key quantitative data from pivotal clinical trials of Denosumab in postmenopausal women with osteoporosis.

| Parameter | Placebo | Denosumab (60 mg, subcutaneous, every 6 months) | Percent Change vs. Placebo | Reference Study |

| New Vertebral Fracture Incidence (3 years) | 7.2% | 2.3% | -68% | FREEDOM Trial |

| New Hip Fracture Incidence (3 years) | 1.2% | 0.7% | -40% | FREEDOM Trial |

| Change in Lumbar Spine BMD (3 years) | -1.4% | +9.2% | +10.6% | FREEDOM Trial |

| Change in Total Hip BMD (3 years) | -2.1% | +6.0% | +8.1% | FREEDOM Trial |

| Change in Femoral Neck BMD (3 years) | -2.7% | +5.2% | +7.9% | FREEDOM Trial |

| Serum C-telopeptide of Type I collagen (CTX) reduction (1 month) | No significant change | -86% | - | FREEDOM Trial |

BMD: Bone Mineral Density

Experimental Protocols

This assay is fundamental for studying the effects of compounds on osteoclast formation.

Objective: To quantify the formation of mature osteoclasts from bone marrow-derived macrophages (BMMs) in the presence of RANKL and M-CSF, and to assess the inhibitory potential of a test article (e.g., OPG, Denosumab).

Methodology:

-

Cell Isolation: Harvest bone marrow from the femurs and tibias of mice. Culture the cells in α-MEM with 10% FBS and M-CSF (Macrophage Colony-Stimulating Factor) for 3-4 days to generate BMMs.

-

Cell Seeding: Plate the BMMs in 96-well plates at a density of 1 x 10^4 cells/well.

-

Induction of Differentiation: Culture the BMMs in media containing M-CSF (30 ng/mL) and RANKL (50 ng/mL) to induce osteoclast differentiation.

-

Treatment: Add the test article at various concentrations to the culture medium. Include a vehicle control and a positive control (e.g., OPG).

-

Culture Period: Incubate the plates for 4-5 days, replacing the medium every 2 days.

-

Staining and Quantification:

-

Fix the cells with 4% paraformaldehyde.

-

Stain for Tartrate-Resistant Acid Phosphatase (TRAP), a marker enzyme for osteoclasts, using a commercial kit.

-

Identify and count TRAP-positive multinucleated (≥3 nuclei) cells under a light microscope. These are considered mature osteoclasts.

-

-

Data Analysis: Express the number of osteoclasts in treated wells as a percentage of the vehicle control. Calculate the IC50 value for the test article.

Caption: Workflow for an In Vitro Osteoclast Differentiation Assay.

This is a standard in vivo model to simulate postmenopausal osteoporosis.

Objective: To evaluate the efficacy of a therapeutic agent in preventing bone loss induced by estrogen deficiency.

Methodology:

-

Animal Model: Use 8-10 week old female C57BL/6 mice.

-

Surgical Procedure:

-

Anesthetize the mice.

-

Perform either a bilateral ovariectomy (OVX group) to induce estrogen deficiency or a sham operation (Sham group).

-

-

Treatment Administration:

-

Divide the OVX mice into a vehicle control group and one or more treatment groups.

-

Administer the test compound (e.g., subcutaneously, orally) at a specified dose and frequency, starting immediately after surgery.

-

-

Study Duration: Continue treatment for a period of 4-8 weeks.

-

Endpoint Analysis:

-

Micro-computed Tomography (µCT): At the end of the study, euthanize the animals and harvest the femurs or tibias. Perform high-resolution µCT scans to analyze bone microarchitecture. Key parameters include Bone Volume/Total Volume (BV/TV), Trabecular Number (Tb.N), Trabecular Thickness (Tb.Th), and Trabecular Separation (Tb.Sp).

-

Histomorphometry: Embed bones in plastic, section, and stain (e.g., TRAP staining for osteoclasts, H&E staining). Quantify cellular parameters like Osteoclast Surface/Bone Surface (Oc.S/BS).

-

Biomechanical Testing: Perform three-point bending tests on femurs to determine bone strength (e.g., maximal load, stiffness).

-

-

Data Analysis: Compare the parameters of the treated OVX groups to the vehicle-treated OVX group and the sham-operated group.

Conclusion

The RANK/RANKL/OPG signaling pathway is a cornerstone of bone biology and a validated, high-impact target for the treatment of osteoporosis. Understanding its mechanism provides a clear rationale for the development of antiresorptive therapies. The success of Denosumab illustrates the profound clinical benefit that can be achieved by precisely targeting this pathway to reduce osteoclast activity, thereby decreasing bone resorption, increasing bone mineral density, and significantly reducing fracture risk in patients with osteoporosis.

References

- 1. Osteoblast-Osteoclast Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Osteoblasts and osteoclasts in bone remodeling and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The effect of cytokines on osteoblasts and osteoclasts in bone remodeling in osteoporosis: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scientificarchives.com [scientificarchives.com]

- 5. researchgate.net [researchgate.net]

- 6. Regulation of bone homeostasis: signaling pathways and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular Signaling Pathways and MicroRNAs in Bone Remodeling: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Advances in Our Understanding of the Mechanism of Action of Drugs (including Traditional Chinese Medicines) for the Intervention and Treatment of Osteoporosis [frontiersin.org]

- 9. researchgate.net [researchgate.net]

The Selective Inhibition of Osteoclast V-ATPase: A Technical Guide

An In-Depth Review for Researchers and Drug Development Professionals

Executive Summary

The vacuolar-type H+-ATPase (V-ATPase) found on the ruffled border of osteoclasts is a critical enzyme for bone resorption. Its primary function is to pump protons into the resorption lacuna, creating the acidic environment necessary for the dissolution of bone mineral and the activity of degradative enzymes. This central role makes the osteoclast V-ATPase a prime target for the development of novel anti-resorptive therapies for diseases such as osteoporosis. Selective inhibition of this specific V-ATPase isoform is key to avoiding the toxicity associated with non-selective V-ATPase inhibitors. This guide explores the core principles of selective osteoclast V-ATPase inhibition, with a focus on the well-characterized inhibitor SB 242784 as a proxy for sparsely documented compounds like WY-47766. It provides a comprehensive overview of the mechanism of action, quantitative efficacy data, detailed experimental protocols, and relevant cellular signaling pathways.

Introduction: The Role of V-ATPase in Osteoclast Function

Bone homeostasis is maintained by a delicate balance between bone formation by osteoblasts and bone resorption by osteoclasts.[1] Osteoclasts, multinucleated cells of hematopoietic origin, adhere to the bone surface and form a sealed compartment known as the resorption lacuna. Into this compartment, they secrete protons (H+) via a specialized V-ATPase located in their ruffled membrane.[2][3] This process is essential for dissolving the inorganic hydroxyapatite matrix of the bone and for providing the optimal acidic pH for the activity of secreted proteases, such as cathepsin K, which degrade the organic bone matrix.

The osteoclast V-ATPase is a multi-subunit complex with isoforms of certain subunits being uniquely expressed or enriched in osteoclasts, which allows for the development of selective inhibitors.[4] By targeting this enzyme, it is possible to halt bone resorption with high specificity, offering a promising therapeutic strategy for conditions characterized by excessive osteoclast activity.

Mechanism of Action of Selective V-ATPase Inhibitors

Selective osteoclast V-ATPase inhibitors are designed to interact with specific subunits of the enzyme complex, thereby blocking its proton-pumping function. While detailed public information on this compound is limited, it is classified as a proton pump inhibitor with potential applications in postmenopausal osteoporosis. A closely related and extensively studied compound, SB 242784, provides a clear model for the mechanism of action.

SB 242784, a derivative of the non-selective V-ATPase inhibitor bafilomycin A1, demonstrates high potency and selectivity for the osteoclast V-ATPase.[3][4] It is believed to bind to the V0 domain of the V-ATPase complex, which forms the proton channel, thereby obstructing the translocation of protons across the ruffled border membrane.[1] This leads to an increase in the pH of the resorption lacuna, inactivating acid-dependent proteases and preventing the dissolution of bone mineral, ultimately inhibiting bone resorption.

Signaling Pathways in Osteoclastogenesis and V-ATPase Function

The differentiation and activation of osteoclasts are primarily driven by the Receptor Activator of Nuclear Factor-κB Ligand (RANKL) signaling pathway. While V-ATPase inhibitors act downstream on the functional machinery of mature osteoclasts, understanding the upstream signaling is crucial for a complete picture of osteoclast biology.

Quantitative Data Presentation

The efficacy of selective osteoclast V-ATPase inhibitors can be quantified through various in vitro and in vivo assays. The following tables summarize key data for SB 242784, serving as a representative example for this class of compounds.

Table 1: In Vitro V-ATPase Inhibition by SB 242784

| Enzyme Source | Assay Type | IC50 (nM) | Reference |

| Chicken Osteoclast Membranes | Bafilomycin-sensitive Mg2+-ATPase | 26.3 | [2] |

| Human Osteoclastoma | In situ cytochemical Mg2+-ATPase | < 5 | [3] |

Table 2: In Vivo Efficacy of SB 242784 in a Rat Model of Ovariectomy-Induced Bone Loss

| Treatment Group | Dosage | Duration | Change in Femoral Bone Mineral Density (BMD) vs. OVX Control | Reference |

| Ovariectomized (OVX) + SB 242784 | 5 mg/kg/day (oral) | 6 months | Partial prevention of bone loss | [3] |

| Ovariectomized (OVX) + SB 242784 | 10 mg/kg/day (oral) | 6 months | Complete prevention of bone loss | [3] |

| Ovariectomized (OVX) + Estrogen | Optimal dose | 6 months | Comparable prevention of bone loss to 10 mg/kg SB 242784 | [3] |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the evaluation of potential anti-resorptive agents.

V-ATPase Activity Assay (Adapted from[2])

This assay measures the enzymatic activity of V-ATPase by quantifying ATP hydrolysis in membrane preparations.

Methodology:

-

Preparation of Osteoclast Membranes: Isolate osteoclasts from a suitable source (e.g., long bones of laying hens) and prepare membrane vesicles through differential centrifugation.

-

Assay Buffer: Prepare a buffer containing MgCl2, KCl, and a pH indicator in a Tris-HCl base.

-

Reaction Mixture: In a 96-well plate, combine the osteoclast membrane preparation with the assay buffer and varying concentrations of the test inhibitor (e.g., SB 242784).

-

Initiation of Reaction: Add ATP to initiate the ATPase reaction.

-

Measurement: Measure the rate of ATP hydrolysis, typically through the colorimetric detection of inorganic phosphate released, using a spectrophotometer.

-

Data Analysis: Calculate the percentage of inhibition at each concentration of the inhibitor relative to a vehicle control and determine the IC50 value.

In Vitro Bone Resorption (Pit) Assay (Adapted from[5][6])

This assay assesses the functional ability of osteoclasts to resorb a bone-like substrate.

Methodology:

-

Substrate Preparation: Use multi-well plates coated with a calcium phosphate or dentine slice to mimic the bone surface.

-

Cell Seeding: Isolate osteoclast precursors (e.g., from bone marrow macrophages or peripheral blood mononuclear cells) and seed them onto the prepared substrates.

-

Osteoclast Differentiation: Culture the cells in the presence of macrophage colony-stimulating factor (M-CSF) and RANKL to induce their differentiation into mature osteoclasts.

-

Inhibitor Treatment: Once mature osteoclasts have formed, treat the cells with various concentrations of the test inhibitor.

-

Resorption Period: Allow the osteoclasts to resorb the substrate for a defined period (typically 24-48 hours).

-

Visualization and Quantification: Remove the cells and visualize the resorption pits by staining (e.g., with silver nitrate for calcium phosphate substrates) or by using scanning electron microscopy. Quantify the total area of resorption pits to determine the inhibitory effect of the compound.

Ovariectomized (OVX) Rat Model of Osteoporosis (Adapted from[3][7])

This is a standard in vivo model to study postmenopausal osteoporosis.

Methodology:

-

Animal Model: Use skeletally mature female rats.

-

Surgical Procedure: Perform bilateral ovariectomy to induce estrogen deficiency, which leads to an increase in bone resorption and subsequent bone loss. A sham-operated group serves as a control.

-

Treatment: Administer the test compound (e.g., SB 242784) or vehicle control daily via oral gavage for a prolonged period (e.g., 6 months).

-

Bone Mineral Density (BMD) Measurement: At the end of the study, measure the BMD of relevant skeletal sites (e.g., femur, lumbar vertebrae) using dual-energy X-ray absorptiometry (DXA).

-

Histomorphometry and Biomarker Analysis: Collect bone and blood samples for histological analysis of bone structure and for measuring biochemical markers of bone turnover.

Conclusion

The selective inhibition of the osteoclast V-ATPase represents a highly targeted and effective approach to reducing bone resorption. While specific data on this compound is not widely available, the extensive research on analogous compounds like SB 242784 validates the therapeutic potential of this drug class. The data and protocols presented in this guide provide a robust framework for the preclinical evaluation of novel selective osteoclast V-ATPase inhibitors, paving the way for the development of new treatments for osteoporosis and other bone-related disorders.

References

- 1. V-ATPases and osteoclasts: ambiguous future of V-ATPases inhibitors in osteoporosis [thno.org]

- 2. scispace.com [scispace.com]

- 3. A selective inhibitor of the osteoclastic V-H+-ATPase prevents bone loss in both thyroparathyroidectomized and ovariectomized rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective inhibition of osteoclast vacuolar H(+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical structure and properties of WY-47766

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Identity and Properties

WY-47766 is a proton pump inhibitor, specifically classified as a vacuolar H+-ATPase (V-ATPase) inhibitor. Its chemical and physical properties are summarized below.

Chemical Structure and Identifiers

| Property | Value |

| IUPAC Name | 2-(3-Methoxybenzylsulfinyl)-3H-imidazo[4,5-c]pyridine[1] |

| Synonyms | OST-766, WY 47766, WY47766[1][2] |

| CAS Number | 134217-27-9[1] |

| Chemical Formula | C₁₄H₁₃N₃O₂S[1][3] |

| Molecular Weight | 287.34 g/mol [1][3] |

| SMILES | O=S(C(N1)=NC2=C1C=NC=C2)CC3=CC=CC(OC)=C3[1] |

| Appearance | Solid powder[1] |

Physicochemical Properties

| Property | Value |

| Purity | >98% (as per supplier specification)[1] |

| Storage | Short term (days to weeks): 0 - 4 °C, dry and dark. Long term (months to years): -20 °C[1] |

Pharmacological Profile

This compound's primary mechanism of action is the inhibition of vacuolar H+-ATPases, which are proton pumps found in various cellular membranes. This activity makes it a compound of interest for conditions where acidification is a key pathological process.

Mechanism of Action

This compound is a proton pump inhibitor that is being investigated for its potential in treating postmenopausal osteoporosis.[1] Its therapeutic potential stems from its ability to inhibit the vacuolar H+-ATPase (V-ATPase) in osteoclasts. Osteoclasts are bone cells responsible for bone resorption, a process that involves the secretion of acid to dissolve the bone mineral matrix. By inhibiting the V-ATPase, this compound is thought to reduce the acidification of the resorption lacuna, thereby decreasing osteoclast activity and bone loss.

Potential Therapeutic Applications

The primary investigated application for this compound is the treatment of postmenopausal osteoporosis, a condition characterized by excessive bone resorption.[1] By inhibiting the osteoclast V-ATPase, this compound represents a targeted approach to reducing bone loss.

Experimental Protocols

Detailed experimental protocols for studies specifically utilizing this compound are not publicly available. However, based on its mechanism of action as a bone resorption inhibitor, the following general experimental workflows are relevant for its evaluation.

In Vitro Osteoclast Activity and Bone Resorption Assay

This assay is designed to assess the direct effect of a compound on osteoclast function.

Experimental Workflow:

Caption: Workflow for in vitro bone resorption assay.

Methodology:

-

Osteoclast Differentiation: Bone marrow macrophages (BMMs) are isolated from the long bones of mice and cultured in the presence of macrophage colony-stimulating factor (M-CSF) and receptor activator of nuclear factor-κB ligand (RANKL) to induce their differentiation into mature, multinucleated osteoclasts.

-

Bone Resorption Assay: Mature osteoclasts are seeded onto bone slices (e.g., bovine dentin or cortical bone) or calcium phosphate-coated plates. The cells are then treated with a range of concentrations of this compound.

-

Quantification of Resorption: After a defined incubation period, the cells are removed, and the surface of the bone slice or plate is analyzed. The area and number of resorption pits (lacunae) are quantified using microscopy and image analysis software.

-

Osteoclast Activity Markers: In parallel cultures, osteoclast activity can be assessed by staining for tartrate-resistant acid phosphatase (TRAP), a marker enzyme for osteoclasts, and by measuring the activity of secreted proteases like cathepsin K.

Signaling Pathways

While the specific signaling pathways directly modulated by this compound have not been elucidated in publicly available literature, the general pathways involved in osteoclast differentiation and function are well-characterized. This compound, by inhibiting the V-ATPase, would act downstream of these signaling cascades to block the final effector function of the osteoclast.

Osteoclast Differentiation and Activation Pathway:

References

Foundational Research on WY-47766 (OST-766): A Technical Overview of Osteoclast Vacuolar H+-ATPase Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

WY-47766 (also known as OST-766) is identified as a proton pump inhibitor with selective action against the vacuolar H+-ATPase (V-ATPase) found in osteoclasts.[1] This enzyme is crucial for the process of bone resorption, making its inhibitors a key area of research for therapeutic interventions in bone diseases such as osteoporosis. The foundational research into this class of compounds has largely revolved around understanding the structure-activity relationships of natural and synthetic molecules that can selectively target the osteoclast V-ATPase over other proton pumps in the body. This technical guide synthesizes the available information on the core principles underlying the action of this compound and related compounds, with a focus on their mechanism of action, experimental evaluation, and the associated cellular pathways.

Mechanism of Action: Targeting the Engine of Bone Resorption

The primary mechanism of action of this compound is the inhibition of the osteoclast vacuolar H+-ATPase. This multi-subunit enzyme is located in the ruffled border of the osteoclast, the specialized cell membrane in direct contact with the bone surface. By actively pumping protons into the resorption lacuna, the V-ATPase creates a highly acidic microenvironment. This acidification is essential for dissolving the mineral component of the bone (hydroxyapatite) and for activating acid proteases that degrade the organic bone matrix.

By inhibiting this proton pump, this compound effectively neutralizes the osteoclast's ability to demineralize bone, thereby halting the process of bone resorption. The selectivity for the osteoclast V-ATPase is a critical aspect of the drug's profile, aiming to minimize off-target effects on other V-ATPases that perform essential housekeeping functions in other cell types.

Signaling Pathways and Experimental Workflows

The development and function of osteoclasts are regulated by complex signaling pathways. The inhibition of V-ATPase by compounds like this compound directly interferes with the final effector function of the mature osteoclast. Below are diagrams illustrating the signaling pathway leading to osteoclast activation and a typical experimental workflow for evaluating V-ATPase inhibitors.

Caption: Osteoclast activation pathway and the inhibitory action of this compound.

Caption: A generalized experimental workflow for the evaluation of V-ATPase inhibitors.

Quantitative Data

While specific quantitative data for this compound (OST-766) is not publicly available in the referenced literature, the table below presents typical parameters measured for selective V-ATPase inhibitors, derived from foundational research on related compounds.

| Parameter | Description | Typical Value Range (for potent inhibitors) |

| V-ATPase IC50 (Osteoclast) | The half maximal inhibitory concentration against the isolated osteoclast vacuolar H+-ATPase. | 1 - 100 nM |

| V-ATPase IC50 (Other tissues) | The half maximal inhibitory concentration against V-ATPases from other tissues (e.g., kidney, brain) to assess selectivity. | > 1 µM |

| Bone Resorption IC50 | The half maximal inhibitory concentration in a cell-based assay measuring the inhibition of bone resorption (e.g., pit formation assay). | 10 - 500 nM |

| Cytotoxicity (CC50) | The concentration of the compound that causes the death of 50% of cells, used to assess the therapeutic window. | > 10 µM |

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not available in the public domain. However, based on the foundational research on selective V-ATPase inhibitors, the following are representative methodologies that would be employed.

Isolation of Osteoclast Vacuolar H+-ATPase

-

Source: Osteoclasts are typically isolated from the long bones of young, actively growing animals (e.g., chicks, rats).

-

Cell Lysis: Isolated osteoclasts are subjected to hypotonic lysis to release intracellular contents.

-

Membrane Fractionation: The cell lysate is centrifuged at low speed to remove nuclei and cellular debris. The supernatant is then subjected to high-speed ultracentrifugation to pellet the microsomal fraction containing membrane vesicles.

-

Purification: The microsomal fraction is further purified using density gradient centrifugation (e.g., sucrose or Ficoll gradient) to enrich for vesicles containing the V-ATPase.

V-ATPase Activity Assay

-

Principle: The activity of the V-ATPase is measured by its ability to pump protons into membrane vesicles, which can be detected by a change in pH using a pH-sensitive fluorescent dye (e.g., ACMA - 9-amino-6-chloro-2-methoxyacridine).

-

Procedure:

-

Purified V-ATPase-containing vesicles are incubated in a reaction buffer containing the fluorescent dye.

-

The test compound (e.g., this compound) at various concentrations is added to the vesicles.

-

The reaction is initiated by the addition of ATP.

-

The fluorescence quenching, which is proportional to the proton pumping activity, is monitored over time using a fluorometer.

-

The initial rate of fluorescence quenching is calculated and plotted against the inhibitor concentration to determine the IC50 value.

-

In Vitro Bone Resorption Assay (Pit Formation Assay)

-

Cell Culture: Osteoclast precursor cells (e.g., bone marrow macrophages) are cultured on a resorbable substrate, such as dentin slices or calcium phosphate-coated plates.

-

Differentiation: The precursor cells are stimulated to differentiate into mature, bone-resorbing osteoclasts by the addition of M-CSF (Macrophage Colony-Stimulating Factor) and RANKL (Receptor Activator of Nuclear Factor kappa-B Ligand).

-

Treatment: Once mature osteoclasts are formed, they are treated with various concentrations of the test compound.

-

Resorption Analysis: After a defined period of incubation, the cells are removed from the substrate. The resorption pits created by the osteoclasts are visualized by staining (e.g., with Toluidine Blue) and quantified using light microscopy and image analysis software. The area and/or number of pits are measured to determine the extent of bone resorption and the inhibitory effect of the compound.

Conclusion

This compound (OST-766) represents a targeted approach to inhibiting bone resorption by selectively targeting the osteoclast vacuolar H+-ATPase. While specific foundational research data for this particular compound is limited in the public domain, the principles of its mechanism of action and the experimental methodologies for its evaluation are well-established within the field of V-ATPase inhibitor research. The continued exploration of selective V-ATPase inhibitors holds promise for the development of novel therapeutics for the treatment of osteoporosis and other diseases characterized by excessive bone loss.

References

In vitro characterization of WY-47766

An In-Depth Technical Guide to the In Vitro Characterization of WY-47766, a Vacuolar H+-ATPase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as OST-766, is a proton pump inhibitor with potential therapeutic applications in bone resorption disorders such as postmenopausal osteoporosis. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, focusing on its mechanism of action as a selective inhibitor of vacuolar H+-ATPase (V-ATPase). While specific quantitative data for this compound remains limited in publicly accessible literature, this document synthesizes available information on its classification and the well-characterized profile of structurally related compounds, particularly the selective V-ATPase inhibitor SB-242784. This guide also outlines detailed experimental protocols for key assays relevant to the in vitro evaluation of V-ATPase inhibitors and presents conceptual diagrams to illustrate the underlying signaling pathways and experimental workflows.

Introduction

Vacuolar H+-ATPases (V-ATPases) are ATP-dependent proton pumps essential for the acidification of various intracellular compartments and the extracellular space in specialized cells. In osteoclasts, the V-ATPase located on the ruffled border membrane plays a critical role in bone resorption by pumping protons into the resorption lacuna, creating the acidic environment necessary for the dissolution of bone mineral and the activity of degradative enzymes. selective inhibition of the osteoclast V-ATPase is a promising therapeutic strategy for diseases characterized by excessive bone resorption.

This compound (CAS No. 134217-27-9) has been identified as a proton pump inhibitor.[1][2][3][4][5][6] It is classified within a series of compounds that selectively target the osteoclast vacuolar H+-ATPase.[2][5][6] This guide will delve into the anticipated in vitro properties of this compound based on its chemical class and the established characteristics of similar V-ATPase inhibitors.

Mechanism of Action: Inhibition of Vacuolar H+-ATPase

This compound is proposed to act as a selective inhibitor of the vacuolar H+-ATPase. The primary mechanism involves the disruption of proton translocation by this enzyme, leading to a decrease in the acidification of the bone resorption pit under the osteoclast. This, in turn, inhibits the dissolution of hydroxyapatite and the enzymatic degradation of the bone matrix.

Signaling Pathway of Osteoclast-Mediated Bone Resorption

The following diagram illustrates the central role of V-ATPase in osteoclast function and the point of intervention for inhibitors like this compound.

Caption: V-ATPase inhibition by this compound disrupts bone resorption.

Quantitative Data

| Compound | Assay | Target | Cell/Tissue Source | IC50 (nM) |

| SB-242784 | V-H+-ATPase Inhibition | Bafilomycin-sensitive Mg2+-ATPase | Hen Osteoclast Membranes | 26.3 |

| SB-242784 | Bone Resorption Inhibition | Collagen Fragment Release | Human Osteoclasts on Bone Slices | 3.4 |

Experimental Protocols

The following are detailed methodologies for key experiments used in the in vitro characterization of V-ATPase inhibitors.

Vacuolar H+-ATPase (V-ATPase) Inhibition Assay

This assay measures the ability of a compound to inhibit the proton-pumping activity of V-ATPase in isolated membrane preparations.

Protocol:

-

Preparation of Osteoclast Membranes: Isolate osteoclasts from the long bones of egg-laying hens or other suitable animal models. Homogenize the cells and prepare a microsomal membrane fraction by differential centrifugation.

-

ATPase Activity Measurement: The V-ATPase activity is determined by measuring the release of inorganic phosphate (Pi) from ATP. The assay is typically performed in a buffer containing MgCl2, KCl, and ATP at a physiological pH.

-

Inhibition Measurement: Incubate the osteoclast membranes with varying concentrations of the test compound (e.g., this compound) for a defined period.

-

Assay Reaction: Initiate the reaction by adding ATP. After a specific incubation time, stop the reaction and measure the amount of released Pi using a colorimetric method, such as the malachite green assay.

-

Data Analysis: The bafilomycin-sensitive portion of the ATPase activity is considered the V-ATPase activity. Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Caption: Workflow for determining V-ATPase inhibitory activity.

Osteoclast-Mediated Bone Resorption Assay

This cell-based functional assay assesses the ability of a compound to inhibit the resorptive activity of mature osteoclasts.

Protocol:

-

Cell Culture: Culture primary human or rodent osteoclasts, or osteoclast-like cells, on thin slices of bone or dentin.

-

Compound Treatment: Treat the cultured osteoclasts with various concentrations of the test compound (e.g., this compound).

-

Resorption Period: Allow the osteoclasts to resorb the bone or dentin substrate over a period of 24-48 hours.

-

Quantification of Resorption:

-

Pit Area Measurement: Remove the cells, stain the resorption pits with a suitable dye (e.g., toluidine blue), and quantify the total pit area using light microscopy and image analysis software.

-

Collagen Fragment Release: Measure the concentration of collagen fragments (e.g., C-terminal telopeptide of type I collagen, CTX-I) released into the culture medium using an ELISA.

-

-

Data Analysis: Determine the IC50 value for the inhibition of bone resorption by plotting the percentage of inhibition against the logarithm of the compound concentration.

Caption: Assessing the functional inhibition of bone resorption.

Conclusion

This compound is a proton pump inhibitor that is classified as a selective inhibitor of vacuolar H+-ATPase, with potential for the treatment of osteoporosis. While direct in vitro characterization data for this compound is not extensively published, the information available for the structurally related compound SB-242784 suggests that it is likely a potent inhibitor of osteoclast V-ATPase and bone resorption. The experimental protocols detailed in this guide provide a robust framework for the comprehensive in vitro evaluation of this compound and other novel V-ATPase inhibitors. Further research is warranted to fully elucidate the specific binding kinetics, functional activity, and selectivity profile of this compound.

References

- 1. Proton pump (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. tebubio.com [tebubio.com]

- 4. Proton Pump | Biologically Active Compounds - chemsrc [chemsrc.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound (OST-766) | 质子泵抑制剂 | MCE [medchemexpress.cn]

Pharmacological profile of WY-47766

Despite a comprehensive search for the pharmacological profile of WY-47766 (also known as OST-766), publicly available scientific literature and patent databases do not contain sufficient detailed information to construct an in-depth technical guide as requested.

This compound has been identified as an inhibitor of the vacuolar H+-ATPase (V-ATPase), with a particular focus on its effects on osteoclasts, the cells responsible for bone resorption. Its mention in a 1995 publication by Hall et al. indicates that the compound was known and characterized to some extent by that time, likely as part of research programs at Wyeth-Ayerst Laboratories investigating inhibitors of bone resorption.

The primary challenge in fulfilling the request is the apparent lack of a published primary research article that fully details the pharmacological characterization of this compound. Such a publication would typically include:

-

Quantitative Data: Binding affinities (e.g., Kᵢ, IC₅₀ values) for its target enzyme, selectivity data against other ATPases, and in vivo efficacy data.

-

Experimental Protocols: Detailed methodologies for the assays used to determine the above data, such as radioligand binding studies, enzyme inhibition assays, and animal models of bone resorption.

-

Signaling Pathways: Elucidation of the specific signaling pathways affected by the compound's inhibition of V-ATPase in osteoclasts.

Without this foundational information, it is not possible to generate the requested tables, detailed experimental protocols, and accurate signaling pathway diagrams. The information available is limited to classifying this compound as a V-ATPase inhibitor and associating it with osteoclast research.

Therefore, the core requirements of data presentation in structured tables, detailed experimental methodologies, and mandatory visualizations using Graphviz cannot be met due to the absence of the necessary source data in the public domain.

In-Depth Technical Guide: WY-47766 and its Role in Bone Resorption

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the compound WY-47766, a potent inhibitor of bone resorption. This compound, also known as OST-766, has been identified as a selective inhibitor of the osteoclast vacuolar H+-ATPase (V-ATPase). This enzyme is crucial for the acidification of the resorption lacuna, a key step in the degradation of bone matrix by osteoclasts. This document details the mechanism of action of this compound, summarizes the available quantitative data on its efficacy, and provides detailed experimental protocols for its characterization. The information presented is intended to support further research and development of this compound and other V-ATPase inhibitors as potential therapeutics for bone disorders characterized by excessive bone resorption, such as postmenopausal osteoporosis.

Introduction to this compound

This compound is a small molecule with the chemical name 2-(3-Methoxybenzylsulfinyl)-3H-imidazo[4,5-c]pyridine and the chemical formula C14H13N3O2S. It belongs to the class of proton pump inhibitors and has been specifically investigated for its potent inhibitory effects on osteoclast-mediated bone resorption. The primary molecular target of this compound is the vacuolar H+-ATPase (V-ATPase), an ATP-dependent proton pump essential for the function of osteoclasts.

Table 1: Compound Identification

| Identifier | Value |

| Primary Name | This compound |

| Synonym | OST-766 |

| Chemical Name | 2-(3-Methoxybenzylsulfinyl)-3H-imidazo[4,5-c]pyridine |

| CAS Number | 134217-27-9 |

| Molecular Formula | C14H13N3O2S |

| Molecular Weight | 287.34 g/mol |

Mechanism of Action: Inhibition of Osteoclast Vacuolar H+-ATPase

Bone resorption is a physiological process mediated by osteoclasts, which are large, multinucleated cells of hematopoietic origin. To resorb bone, osteoclasts adhere to the bone surface and form a sealed compartment known as the resorption lacuna. Into this sealed zone, osteoclasts secrete protons (H+) and proteolytic enzymes, such as cathepsin K. The secretion of protons is mediated by the V-ATPase located in the ruffled border membrane of the osteoclast. This process lowers the pH of the resorption lacuna, leading to the dissolution of the inorganic bone mineral (hydroxyapatite) and creating an optimal acidic environment for the activity of secreted collagenolytic enzymes that degrade the organic bone matrix.

This compound exerts its anti-resorptive effect by directly inhibiting the V-ATPase. By blocking this proton pump, this compound prevents the acidification of the resorption lacuna, thereby halting both the demineralization and the enzymatic degradation of the bone matrix. This targeted inhibition of a key osteoclast-specific process makes this compound a promising candidate for the therapeutic intervention in diseases characterized by excessive bone resorption.

Signaling Pathway of V-ATPase in Bone Resorption

The following diagram illustrates the central role of V-ATPase in osteoclast-mediated bone resorption and the point of intervention for this compound.

Quantitative Data

While extensive quantitative data for this compound from publicly available primary research is limited, a key study by Hall and Schaueblin (1994) provides a pharmacological assessment of its activity in comparison to other V-ATPase inhibitors. The following table summarizes the inhibitory concentrations (IC50) of this compound and the well-characterized V-ATPase inhibitor, bafilomycin A1, on bone resorption by rat osteoclasts.

Table 2: In Vitro Efficacy of this compound on Bone Resorption

| Compound | Assay | Species | IC50 (nM) | Reference |

| This compound | Bone Resorption (Pit Assay) | Rat | 100 | Hall & Schaueblin, 1994 |

| Bafilomycin A1 | Bone Resorption (Pit Assay) | Rat | 3 | Hall & Schaueblin, 1994 |

Note: The IC50 values are approximated from the graphical data presented in the referenced publication.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of this compound and other potential bone resorption inhibitors.

Osteoclast Differentiation from RAW 264.7 Cells

The murine macrophage cell line RAW 264.7 is a widely used model for studying osteoclastogenesis as these cells can be induced to differentiate into osteoclast-like cells upon stimulation with Receptor Activator of Nuclear Factor-κB Ligand (RANKL).

Materials:

-

RAW 264.7 cells

-

Alpha-Minimum Essential Medium (α-MEM)

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution

-

Recombinant mouse RANKL

-

Cell culture plates (96-well or 24-well)

-

Tartrate-Resistant Acid Phosphatase (TRAP) staining kit

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in α-MEM supplemented with 10% heat-inactivated FBS and 1% penicillin-streptomycin at a density of 1 x 10^4 cells/well in a 96-well plate.

-

Induction of Differentiation: On the following day, replace the medium with fresh medium containing a final concentration of 50-100 ng/mL of RANKL.

-

Culture and Medium Change: Culture the cells for 5-7 days, replacing the medium with fresh RANKL-containing medium every 2-3 days.

-

Assessment of Differentiation: After 5-7 days, fix the cells and perform TRAP staining according to the manufacturer's protocol. Osteoclasts are identified as large, multinucleated (≥3 nuclei), TRAP-positive cells.

-

Treatment with this compound: To assess the effect of this compound on osteoclast differentiation, add the compound at various concentrations along with RANKL at the start of the differentiation process.

In Vitro Bone Resorption (Pit) Assay

This assay directly measures the resorptive activity of mature osteoclasts.

Materials:

-

Dentine or bone slices, or calcium phosphate-coated plates

-

Mature osteoclasts (differentiated from RAW 264.7 cells or primary bone marrow macrophages)

-

Toluidine blue solution (1%)

-

Microscope with imaging software

Procedure:

-

Cell Seeding: Seed mature osteoclasts onto dentine/bone slices or calcium phosphate-coated plates in 96-well plates.

-

Treatment: Treat the cells with various concentrations of this compound for 24-48 hours.

-

Cell Removal: At the end of the incubation period, remove the cells from the slices/plates by sonication or treatment with bleach.

-

Staining: Stain the slices/plates with 1% toluidine blue for 5 minutes. The resorption pits will appear as dark blue areas.

-

Quantification: Wash the slices/plates with water and allow them to dry. Capture images of the resorption pits using a microscope and quantify the total resorbed area per slice/well using image analysis software (e.g., ImageJ).

Vacuolar H+-ATPase (V-ATPase) Activity Assay

This assay measures the enzymatic activity of V-ATPase in isolated osteoclast membrane preparations.

Materials:

-

Osteoclast-rich membrane vesicles

-

ATP

-

Acridine orange (a pH-sensitive fluorescent probe)

-

Spectrofluorometer

-

Assay buffer (e.g., containing KCl, MgCl2, and a pH buffer like MOPS)

Procedure:

-

Membrane Preparation: Isolate membrane vesicles from a rich source of osteoclasts (e.g., from the long bones of laying hens or cultured osteoclasts).

-

Assay Setup: In a cuvette, add the assay buffer, acridine orange, and the osteoclast membrane preparation.

-

Baseline Measurement: Measure the baseline fluorescence of the acridine orange.

-

Initiation of Reaction: Initiate the proton pumping by adding ATP to the cuvette. The influx of protons into the vesicles will cause the acridine orange to accumulate, leading to a quenching of its fluorescence.

-

Measurement of Activity: Monitor the rate of fluorescence quenching over time. The initial rate of quenching is proportional to the V-ATPase activity.

-

Inhibition Assay: To determine the inhibitory effect of this compound, pre-incubate the membrane preparation with various concentrations of the compound before adding ATP. The reduction in the rate of fluorescence quenching will indicate the degree of V-ATPase inhibition.

Conclusion and Future Directions

This compound is a valuable research tool and a potential therapeutic lead for the treatment of diseases characterized by excessive bone resorption. Its specific mechanism of action, the inhibition of the osteoclast V-ATPase, offers a targeted approach to reducing bone loss. The quantitative data, although limited in the public domain, indicates its potency in inhibiting bone resorption in vitro. The experimental protocols provided in this guide offer a framework for the further characterization of this compound and the discovery of novel V-ATPase inhibitors.

Future research should focus on:

-

Elucidating the detailed binding site and kinetics of this compound on the V-ATPase complex.

-

Conducting in vivo studies in animal models of osteoporosis to evaluate the efficacy, pharmacokinetics, and safety profile of this compound.

-

Exploring the potential for developing even more potent and selective inhibitors of the osteoclast-specific isoforms of V-ATPase subunits to minimize off-target effects.

This in-depth technical guide serves as a foundational resource for scientists and researchers dedicated to advancing the field of bone biology and developing novel therapeutics for skeletal diseases.

The Enigmatic Profile of WY-47766: A Proton Pump Inhibitor with Untraced Origins

For Researchers, Scientists, and Drug Development Professionals

Introduction

WY-47766, also identified as OST-766, is a small molecule that has been classified as a proton pump inhibitor (PPI). Its chemical identity is defined by the IUPAC name 2-(3-Methoxybenzylsulfinyl)-3H-imidazo[4,5-c]pyridine and the chemical formula C14H13N3O2S. While it has been cited in the context of potential therapeutic applications for conditions such as postmenopausal osteoporosis, a comprehensive public record of its discovery, detailed synthesis, and pharmacological profile remains elusive. This guide endeavors to present the available information on this compound while highlighting the significant gaps in the publicly accessible scientific literature.

Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | 2-(3-Methoxybenzylsulfinyl)-3H-imidazo[4,5-c]pyridine | Chemical Supplier Data |

| Synonyms | OST-766 | Chemical Supplier Data |

| CAS Number | 134217-27-9 | Chemical Supplier Data |

| Molecular Formula | C14H13N3O2S | Calculated |

| Molecular Weight | 287.34 g/mol | Calculated |

Table 1: Physicochemical Properties of this compound

Synthesis

A specific, detailed, and validated experimental protocol for the synthesis of this compound is not available in peer-reviewed scientific journals or patent literature. However, based on its structure as a substituted imidazo[4,5-c]pyridine, a plausible synthetic pathway can be conceptualized. This hypothetical pathway involves the condensation of a diaminopyridine derivative with a suitable carboxylic acid or its derivative, followed by oxidation to form the sulfoxide.

A generalized synthetic approach for related imidazo[4,5-c]pyridine compounds is depicted in the following workflow diagram. It is crucial to note that this represents a general strategy for this class of compounds and has not been specifically verified for the synthesis of this compound.

Figure 1: A generalized, hypothetical synthetic workflow for the preparation of an imidazo[4,5-c]pyridine scaffold, potentially adaptable for this compound.

Mechanism of Action and Biological Activity

As a proton pump inhibitor, this compound is presumed to act by irreversibly blocking the H+/K+ ATPase enzyme system, also known as the gastric proton pump, in parietal cells of the stomach. This inhibition leads to a profound and prolonged reduction of gastric acid secretion.

The investigation of this compound for osteoporosis suggests a potential secondary mechanism of action or a different primary target. However, no preclinical or clinical data detailing its efficacy, potency (e.g., IC50 values), or specific molecular interactions in the context of bone metabolism have been published. Without such data, any discussion of its pharmacological activity remains speculative.

The signaling pathway of proton pump inhibitors in gastric parietal cells is well-established and is presented below as a reference for the expected mechanism of action of this compound as a PPI.

Figure 2: A diagram illustrating the general mechanism of action for a proton pump inhibitor within a gastric parietal cell.

Conclusion and Future Directions

The publicly available information on this compound is insufficient to provide a comprehensive technical guide that meets the standards of the scientific and drug development community. Key missing elements include:

-

Discovery: The original researchers, institution, and the scientific rationale that led to the identification of this compound are unknown.

-

Synthesis: A validated, step-by-step synthesis protocol with characterization data is not available.

-

Pharmacological Data: Quantitative data on its potency, selectivity, pharmacokinetics, and pharmacodynamics are absent from the public domain.

-

Experimental Protocols: Detailed methodologies for any biological assays performed with this compound have not been published.

For researchers and professionals interested in this compound, the primary challenge will be to uncover the foundational research that has evidently been conducted but not widely disseminated. Future work should focus on searching for the original patents, which may exist under a broader chemical scaffold classification, or attempting to contact the original researchers or institutions if they can be identified. Without this fundamental information, further development or scientific investigation of this compound will be significantly hampered.

Unveiling the Target of WY-47766: A Technical Guide to the Inhibition of Osteoclast Vacuolar H+-ATPase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target identification and validation of WY-47766 (also known as OST-766), a potent inhibitor of the osteoclast vacuolar H+-ATPase (V-ATPase). While specific quantitative data for this compound is not extensively available in public literature, this document synthesizes the known information regarding its target and provides detailed experimental methodologies based on established protocols for V-ATPase inhibitors.

Executive Summary

This compound has been identified as a proton pump inhibitor that selectively targets the vacuolar H+-ATPase found in osteoclasts.[1] This enzyme plays a crucial role in bone resorption by acidifying the extracellular space at the bone-osteoclast interface, a necessary step for the dissolution of bone mineral and the degradation of the organic matrix. Inhibition of the osteoclast V-ATPase is therefore a promising therapeutic strategy for diseases characterized by excessive bone loss, such as osteoporosis. The validation of V-ATPase as the target of this compound relies on a combination of biochemical and cell-based assays that demonstrate its inhibitory effect on proton transport and bone resorption.

Target Identification: The Osteoclast Vacuolar H+-ATPase

The primary target of this compound is the vacuolar H+-ATPase (V-ATPase), a multi-subunit enzyme responsible for pumping protons across membranes.[2][3][4] In osteoclasts, a specific isoform of the V-ATPase is highly expressed on the ruffled border membrane, which is in direct contact with the bone surface.[4][5] This localization is critical for its function in bone resorption.

Structure and Function of Osteoclast V-ATPase

The V-ATPase is a complex molecular machine composed of two main domains:

-

V1 domain: The peripheral, cytoplasmic domain responsible for ATP hydrolysis.

-

V0 domain: The transmembrane domain that forms the proton pore.

The coordinated action of these domains couples the energy from ATP hydrolysis to the transport of protons against their concentration gradient. In osteoclasts, this proton translocation acidifies the resorption lacuna, creating the optimal environment for the activity of degradative enzymes like cathepsin K.

Target Validation: Experimental Approaches

The validation of the osteoclast V-ATPase as the target for inhibitors like this compound involves a series of in vitro and cell-based assays.

Biochemical Assays for V-ATPase Inhibition

3.1.1. Proton Pumping Assay in Isolated Vesicles

This assay directly measures the ability of a compound to inhibit the proton transport activity of V-ATPase in membrane vesicles isolated from osteoclasts or other sources rich in the enzyme.

Experimental Protocol:

-

Preparation of Osteoclast Membrane Vesicles:

-

Isolate osteoclasts from the long bones of young rats or rabbits.

-

Homogenize the cells in a suitable buffer (e.g., 250 mM sucrose, 3 mM imidazole-HCl, pH 7.4, containing protease inhibitors).

-

Perform differential centrifugation to enrich for microsomal membrane vesicles containing the V-ATPase.

-

-

Proton Transport Measurement:

-

Resuspend the vesicles in a buffer containing a pH-sensitive fluorescent probe (e.g., acridine orange).

-

Initiate proton transport by adding ATP. The influx of protons into the vesicles will quench the fluorescence of the probe.

-

Add varying concentrations of the test compound (e.g., this compound) and measure the rate of fluorescence quenching.

-

Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the V-ATPase activity by 50%.

-

3.1.2. ATPase Activity Assay

This assay measures the ATP hydrolysis activity of the V-ATPase, which is coupled to proton pumping.

Experimental Protocol:

-

Enzyme Preparation: Use purified or partially purified V-ATPase from osteoclast membranes.

-

Reaction:

-

Incubate the enzyme with varying concentrations of the inhibitor in a reaction buffer containing ATP and necessary cofactors (e.g., Mg2+).

-

Stop the reaction after a defined period.

-

-

Measurement of ATP Hydrolysis:

-

Quantify the amount of inorganic phosphate (Pi) released using a colorimetric method (e.g., Malachite Green assay).

-

Determine the IC50 value for the inhibition of ATP hydrolysis.

-

Cell-Based Assays for Bone Resorption

3.2.1. Pit Formation Assay

This assay assesses the ability of osteoclasts to resorb bone or a bone-like substrate in the presence of an inhibitor.

Experimental Protocol:

-

Cell Culture:

-

Culture primary osteoclasts or osteoclast-like cells (e.g., from RAW 264.7 cells stimulated with RANKL) on bone slices or dentin discs.

-

-

Treatment:

-

Treat the cells with different concentrations of the test compound for a period of 24-72 hours.

-

-

Analysis:

-

Remove the cells from the substrate.

-

Stain the resorption pits with a suitable dye (e.g., toluidine blue) or visualize them using scanning electron microscopy.

-

Quantify the area of resorption pits to determine the inhibitory effect of the compound.

-

Quantitative Data Summary

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| SB-242784 | Osteoclast V-ATPase | Proton Pumping | Data not publicly available | Farina & Gagliardi, 2002 |

| FR177995 | Osteoclast V-ATPase | Bone Resorption | Data not publicly available | Farina & Gagliardi, 2002 |

| Bafilomycin A1 | V-ATPase (non-selective) | Proton Pumping | ~1-10 | Various Sources |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway involved in bone resorption and a typical workflow for the identification and validation of an osteoclast V-ATPase inhibitor.

Caption: Signaling pathway of osteoclast-mediated bone resorption.

Caption: Workflow for V-ATPase inhibitor identification and validation.

Conclusion

This compound is a targeted inhibitor of the osteoclast vacuolar H+-ATPase, a key enzyme in the process of bone resorption. The validation of this target involves a multi-step process, including biochemical assays to demonstrate direct enzyme inhibition and cell-based assays to confirm the functional consequence of this inhibition on bone resorption. While detailed public data on this compound is limited, the established methodologies for studying V-ATPase inhibitors provide a clear framework for its characterization. The selective inhibition of the osteoclast V-ATPase represents a highly promising approach for the development of novel therapeutics for the treatment of osteoporosis and other bone-related disorders.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. V-ATPases and osteoclasts: ambiguous future of V-ATPases inhibitors in osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vacuolar H+-ATPases (V-ATPases) as therapeutic targets: a brief review and recent developments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. V-ATPases in osteoclasts: structure, function and potential inhibitors of bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of Osteoclast Bone Resorption by Disrupting Vacuolar H+-ATPase a3-B2 Subunit Interaction - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Romosozumab for Postmenopausal Osteoporosis Research

Disclaimer: No public information could be found for a compound named "WY-47766" in the context of postmenopausal osteoporosis research. Therefore, this guide focuses on Romosozumab , a well-characterized monoclonal antibody for postmenopausal osteoporosis with a novel mechanism of action and extensive publicly available data, as a representative example.

This technical guide is intended for researchers, scientists, and drug development professionals interested in the core aspects of Romosozumab's application in postmenopausal osteoporosis.

Core Mechanism of Action: Dual Regulation of Bone Remodeling

Romosozumab is a humanized monoclonal antibody that inhibits sclerostin.[1] Sclerostin, a glycoprotein primarily secreted by osteocytes, is a negative regulator of bone formation.[2] By binding to sclerostin, Romosozumab prevents its interaction with the LRP5 and LRP6 co-receptors on osteoblasts.[3] This action leads to the activation of the canonical Wnt signaling pathway.[2][3]

The activation of the Wnt pathway results in the nuclear translocation of β-catenin, which in turn stimulates the transcription of genes involved in osteoblast differentiation, proliferation, and survival.[4] This ultimately leads to increased bone formation.[4]

Uniquely, Romosozumab also exhibits an anti-resorptive effect.[5] The inhibition of sclerostin leads to a decrease in the expression of RANKL, a key factor for osteoclast formation and activity, thereby reducing bone resorption.[6] This dual effect of stimulating bone formation and inhibiting bone resorption creates a significant "anabolic window," leading to rapid and substantial increases in bone mass.[6]

Signaling Pathway Diagram

Quantitative Data from Clinical Research

The following tables summarize key quantitative data from the pivotal Phase III FRAME (FRActure study in postmenopausal woMen with ostEoporosis) trial.[7]

Table 1: Efficacy of Romosozumab in Postmenopausal Osteoporosis (FRAME Trial)[7][8]

| Endpoint | Romosozumab (n=3,589) | Placebo (n=3,591) | Relative Risk Reduction (95% CI) | p-value |

| New Vertebral Fracture at 12 Months | 0.5% (16/3321) | 1.8% (59/3322) | 73% (53% to 84%) | <0.001 |

| Clinical Fracture at 12 Months | 1.6% (58/3589) | 2.5% (90/3591) | 36% (11% to 54%) | 0.008 |

| Non-vertebral Fracture at 12 Months | 1.6% (56/3589) | 2.1% (75/3591) | 25% (-5% to 47%) | 0.10 |

| New Vertebral Fracture at 24 Months (after transition to Denosumab) | 0.6% (21/3325) | 2.5% (84/3327) | 75% (60% to 84%) | <0.001 |

Table 2: Change in Bone Mineral Density (BMD) from Baseline at 12 Months (FRAME Trial Substudy)[9]

| Anatomic Site | Mean % Change from Baseline (Romosozumab) | Mean % Change from Baseline (Placebo) | Difference (95% CI) | p-value |

| Lumbar Spine | +12.3% | 0.0% | 12.3 (11.9 to 12.6) | <0.001 |

| Total Hip | +5.2% | 0.0% | 5.2 (5.0 to 5.5) | <0.001 |

| Femoral Neck | +5.0% | 0.0% | 5.0 (4.7 to 5.4) | <0.001 |

Table 3: Median Change in Bone Turnover Markers (BTMs)[6]

| Bone Turnover Marker | Time Point | Median % Change from Baseline (Romosozumab) |

| Procollagen type I N-terminal propeptide (P1NP) - Formation | 1 Month | ~ +145% |

| 6 Months | ~ 0% (return to baseline) | |

| 12 Months | ~ -30% | |

| C-terminal telopeptide of type I collagen (CTX) - Resorption | 1 Month | ~ -50% |

| 12 Months | ~ -25% (sustained suppression) |

Experimental Protocols

Preclinical Research: Ovariectomized (OVX) Rat Model of Postmenopausal Osteoporosis

A common preclinical model to evaluate the efficacy of treatments for postmenopausal osteoporosis is the ovariectomized (OVX) rat.[8]

-

Animal Model:

-

Species and Strain: Female Sprague-Dawley rats are frequently used.[9][10]

-

Age: Rats are typically 6 to 9 months old at the time of ovariectomy to ensure skeletal maturity and a stable bone turnover rate.[8]

-

Procedure: Bilateral ovariectomy is performed to induce estrogen deficiency, which mimics the postmenopausal state in humans.[8] A sham operation is performed on the control group.

-

Osteoporosis Induction: A period of 8 to 12 weeks post-OVX is typically allowed for the development of significant bone loss.[9]

-

-

Treatment Protocol:

-

Outcome Measures:

-

Bone Mineral Density (BMD): Measured by dual-energy X-ray absorptiometry (DXA) at sites such as the lumbar spine and femur.[11]

-

Bone Microarchitecture: Assessed by micro-computed tomography (µCT) of the trabecular and cortical bone.[11]

-

Bone Strength: Determined by biomechanical testing (e.g., three-point bending of the femur).[11]

-

Bone Turnover Markers: Serum levels of P1NP (formation) and CTX (resorption) are measured using enzyme-linked immunosorbent assays (ELISAs).

-

Histomorphometry: Dynamic histomorphometry using fluorescent labels (e.g., calcein, tetracycline) is performed on bone sections to quantify bone formation and resorption rates.[11]

-

Clinical Research: The FRAME Trial Protocol[7][8]

The FRAME trial was a pivotal Phase III, randomized, double-blind, placebo-controlled study.

-

Study Population:

-

Inclusion Criteria: Ambulatory postmenopausal women aged 55 to 90 years with a bone mineral density T-score of -2.5 to -3.5 at the total hip or femoral neck.[7]

-

Exclusion Criteria: Severe vertebral fractures, history of hip fracture, and use of other osteoporosis medications.

-

-

Study Design and Treatment:

-

Randomization: 7,180 participants were randomized 1:1 to receive either Romosozumab or a matching placebo.[7]

-

Treatment Phase 1 (12 months):

-

Treatment Phase 2 (12 months): All participants received open-label denosumab 60 mg subcutaneously every 6 months.[7]

-

Supplementation: All participants received daily calcium and vitamin D supplements.[14]

-

-

Efficacy Endpoints:

-

Assessment Methods:

-

Fracture Assessment: Vertebral fractures were identified through lateral spine radiographs at baseline, 12 months, and 24 months. Clinical fractures were reported by investigators and confirmed by radiographic evidence.

-

BMD Measurement: BMD of the lumbar spine, total hip, and femoral neck was measured by DXA at baseline and specified follow-up visits.[3]

-

Bone Turnover Marker Analysis: Serum concentrations of P1NP and CTX were measured in a subset of participants at baseline and various time points throughout the study.

-

Experimental Workflow Diagram

References

- 1. ovid.com [ovid.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Romosozumab efficacy and safety in European patients enrolled in the FRAME trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. evenityhcp.com [evenityhcp.com]

- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 6. Meta-analysis of the effects of denosumab and romosozumab on bone mineral density and turnover markers in patients with osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The effects of romosozumab combined with active vitamin D3 on fracture healing in ovariectomized rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Clinical Review - Romosozumab (Evenity) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. RACGP - Romosozumab [racgp.org.au]

- 12. tandfonline.com [tandfonline.com]

- 13. evenityhcp.com [evenityhcp.com]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for In Vitro Studies of WY-47766

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview and detailed experimental protocols for the in vitro characterization of WY-47766, a putative selective inhibitor of osteoclast vacuolar H+-ATPase (V-ATPase). While specific experimental data for this compound is not extensively available in the public domain, this document outlines the established methodologies for evaluating the efficacy and mechanism of action of V-ATPase inhibitors in the context of bone resorption. The protocols provided are based on standard in vitro models of osteoclastogenesis and bone resorption.

Compound Profile: this compound

-

Compound Name: this compound (also known as OST-766)

-

Target: Vacuolar H+-ATPase (V-ATPase), specifically in osteoclasts.

-

Proposed Mechanism of Action: this compound is a proton pump inhibitor. In osteoclasts, the V-ATPase is crucial for pumping protons into the resorption lacuna, creating an acidic microenvironment necessary for the dissolution of bone mineral and the activity of acid proteases that degrade the bone matrix. By inhibiting this proton pump, this compound is hypothesized to prevent the acidification of the resorption lacuna, thereby inhibiting bone resorption.

-

Therapeutic Potential: Due to its proposed mechanism of action, this compound has potential therapeutic applications in bone loss disorders characterized by excessive osteoclast activity, such as postmenopausal osteoporosis.

Quantitative Data Summary

Table 1: In Vitro Inhibition of Vacuolar H+-ATPase Activity

| Compound | Target Source (e.g., Osteoclast Microsomes) | IC50 (nM) | Assay Conditions |

| This compound | |||

| Control |

Table 2: Effect of this compound on Osteoclast Differentiation and Viability

| Cell Type (e.g., RAW 264.7) | Treatment | Concentration (nM) | Osteoclast Number (TRAP+ cells/well) | Cell Viability (%) |

| Vehicle Control | - | 100 | ||

| This compound | ||||

| This compound | ||||

| This compound |

Table 3: Inhibition of In Vitro Bone Resorption

| Substrate (e.g., Dentine Slice) | Treatment | Concentration (nM) | Resorption Pit Area (% of Control) |

| Vehicle Control | - | 100 | |

| This compound | |||

| This compound | |||

| This compound |

Experimental Protocols

Osteoclast Differentiation Assay

This protocol describes the generation of osteoclasts from the murine macrophage cell line RAW 264.7.

Materials:

-

RAW 264.7 cells

-

Alpha-MEM (Minimum Essential Medium Eagle, Alpha Modification)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Recombinant mouse RANKL (Receptor Activator of Nuclear Factor-κB Ligand)

-

This compound

-

TRAP (Tartrate-Resistant Acid Phosphatase) staining kit

-

96-well plates

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10³ cells/well in alpha-MEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

The next day, replace the medium with fresh medium containing 50 ng/mL of RANKL to induce osteoclast differentiation.

-

Add this compound at various concentrations to the designated wells. Include a vehicle control (e.g., DMSO).

-

Culture the cells for 5-7 days, replacing the medium with fresh medium containing RANKL and the respective treatments every 2-3 days.

-

After the incubation period, fix the cells with 4% paraformaldehyde for 10 minutes.

-

Stain for TRAP activity using a commercially available kit according to the manufacturer's instructions.

-

Identify osteoclasts as TRAP-positive multinucleated cells (≥3 nuclei) under a light microscope.

-

Quantify the number of osteoclasts per well.

Vacuolar H+-ATPase Activity Assay

This is a biochemical assay to measure the proton pumping activity of V-ATPase in isolated osteoclast membrane fractions.

Materials:

-

Mature osteoclasts

-

Dounce homogenizer

-

Ultracentrifuge

-

Acridine orange

-

ATP, MgCl₂, KCl

-

This compound

-

Fluorescence plate reader

Procedure:

-

Prepare a microsomal fraction from a large culture of mature osteoclasts by homogenization and differential centrifugation.

-

Resuspend the microsomal pellet in an appropriate buffer.

-

In a 96-well black plate, add the microsomal fraction, acridine orange (a pH-sensitive fluorescent dye), KCl, and MgCl₂.

-

Add this compound at various concentrations to the wells.

-

Initiate the reaction by adding ATP.

-

Measure the quenching of acridine orange fluorescence over time using a fluorescence plate reader (Excitation: 490 nm, Emission: 530 nm). The rate of fluorescence quenching is proportional to the rate of proton pumping.

-

Calculate the initial rate of proton pumping for each concentration of this compound and determine the IC50 value.

Bone Resorption Pit Assay

This functional assay assesses the ability of osteoclasts to resorb a bone-like substrate.

Materials:

-

Bone marrow-derived macrophages (BMMs) or RAW 264.7 cells

-

Dentine slices or bone-mimetic calcium phosphate-coated plates

-

M-CSF (Macrophage Colony-Stimulating Factor)

-

RANKL

-

This compound

-

Sonicating water bath

-

Toluidine blue or hematoxylin

-

Light microscope with imaging software

Procedure:

-

Prepare mature osteoclasts from BMMs (with M-CSF and RANKL) or RAW 264.7 cells (with RANKL) directly on dentine slices or calcium phosphate-coated plates.

-

Once mature osteoclasts are formed, treat the cells with various concentrations of this compound.

-

Culture for an additional 48-72 hours to allow for resorption.

-

At the end of the culture period, remove the cells from the substrate by sonication in ammonium hydroxide or by wiping.

-

Stain the resorption pits with 1% toluidine blue or hematoxylin for 5 minutes.

-

Wash the substrates with water and allow them to air dry.

-

Visualize the resorption pits under a light microscope and capture images.

-

Quantify the total area of resorption pits per substrate using image analysis software (e.g., ImageJ).

Cell Viability Assay

This assay is crucial to ensure that the inhibitory effects of this compound are not due to general cytotoxicity.

Materials:

-

RAW 264.7 cells or BMMs

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent (e.g., PrestoBlue, CCK-8)

-

96-well plates

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate as described for the osteoclast differentiation assay.

-

Treat the cells with the same concentrations of this compound used in the functional assays.

-

Incubate for a period relevant to the functional assays (e.g., 48-72 hours).

-

Add the cell viability reagent (e.g., MTT) to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for the conversion of the reagent by viable cells.

-

Measure the absorbance or fluorescence at the appropriate wavelength using a plate reader.

-

Express cell viability as a percentage relative to the vehicle-treated control cells.

Visualizations

Caption: Signaling pathway of this compound action in osteoclasts.

Caption: Experimental workflow for in vitro evaluation of this compound.

Application Notes and Protocols for the Use of WY-47766 in Osteoclast Culture Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction